molecular formula C10H10BrF2N B1383952 4-Bromo-N-(cyclopropylmethyl)-3,5-difluoroaniline CAS No. 1875199-07-7

4-Bromo-N-(cyclopropylmethyl)-3,5-difluoroaniline

Cat. No. B1383952
M. Wt: 262.09 g/mol
InChI Key: JVAIFJODXIHCRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, the preparation of 4-bromo-2,5-difluorobenzenesulfonyl chloride involves dissolving 2-bromo-1,4-difluorobenzene in chlorosulfonic acid, stirring the mixture at room temperature, and then extracting the product with dichloromethane . The preparation of 4-bromo-N-cyclopropyl-2,5-difluorobenzenesulfonamide involves stirring a mixture of 4-bromo-2,5-difluorobenzenesulfonyl chloride, cyclopropylamine, and triethylamine in dichloromethane .

Scientific Research Applications

Crystallography

  • Field : Crystallography
  • Application : The compound is used in the study of crystal structures .
  • Method : The crystal structure of 4-bromo-N-cyclopropyl-2,5-difluorobenzenesulfonamide was determined using X-ray diffraction . The asymmetric unit of the title crystal structure is shown in the figure .
  • Results : The crystal structure was determined to be triclinic, with a = 7.5277(6) Å, b = 8.3730(7) Å, c = 9.8785(9) Å, α = 92.637(3)°, β = 111.201°, γ = 105.856(2)°, V = 551.08(8) Å 3, Z = 2, Rgt ( F) = 0.0330, wRref ( F2) = 0.0787, T = 273 K .

Photoactive Materials

  • Field : Material Science
  • Application : The compound is used in the synthesis of photoactive materials .
  • Method : The synthesis and structure of a novel ortho-fluoroazobenzene, methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate is described . The title molecule crystallizes in the centrocemetric space group P -1 with two rotomer molecules of the title compound in the asymmetric unit .
  • Results : The molecule is photoactive in solution, but the close-packed lattice appears to inhibit photo-induced structural reorganization in the crystalline state .

4-Bromo-N-cyclopropyl-3-methoxybenzamide

  • Field : Organic Chemistry
  • Application : This compound is used in various organic synthesis processes .
  • Method : The synthesis of this compound involves the reaction of 4-bromo-3-methoxybenzoic acid with cyclopropylamine .
  • Results : The product is a white crystalline solid with a molecular weight of 270.13 g/mol .

N-Cyclopropyl 4-bromo-3-methoxybenzamide

  • Field : Material Science
  • Application : This compound is used in the synthesis of various materials .
  • Method : The synthesis of this compound involves the reaction of 4-bromo-3-methoxybenzoic acid with cyclopropylamine .
  • Results : The product is a white crystalline solid with a molecular weight of 270.13 g/mol .

4-Bromo-N-cyclopropyl-3-methoxybenzamide

  • Field : Organic Chemistry
  • Application : This compound is used in various organic synthesis processes .
  • Method : The synthesis of this compound involves the reaction of 4-bromo-3-methoxybenzoic acid with cyclopropylamine .
  • Results : The product is a white crystalline solid with a molecular weight of 270.13 g/mol .

N-Cyclopropyl 4-bromo-3-methoxybenzamide

  • Field : Material Science
  • Application : This compound is used in the synthesis of various materials .

properties

IUPAC Name

4-bromo-N-(cyclopropylmethyl)-3,5-difluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrF2N/c11-10-8(12)3-7(4-9(10)13)14-5-6-1-2-6/h3-4,6,14H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVAIFJODXIHCRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC2=CC(=C(C(=C2)F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-N-(cyclopropylmethyl)-3,5-difluoroaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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